molecular formula C11H6N2O2S B11952849 3-Nitro-1-azulenyl thiocyanate CAS No. 103566-11-6

3-Nitro-1-azulenyl thiocyanate

Cat. No.: B11952849
CAS No.: 103566-11-6
M. Wt: 230.24 g/mol
InChI Key: YPYXEKNGAIHKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-1-azulenyl thiocyanate is a nitro-substituted azulene derivative functionalized with a thiocyanate (-SCN) group. Azulene, a non-benzenoid bicyclic aromatic hydrocarbon, imparts unique electronic and optical properties due to its dipole moment and conjugated π-system. The absence of specific spectral or thermodynamic data for this compound in the evidence necessitates comparisons with structurally similar thiocyanate compounds.

Properties

CAS No.

103566-11-6

Molecular Formula

C11H6N2O2S

Molecular Weight

230.24 g/mol

IUPAC Name

(3-nitroazulen-1-yl) thiocyanate

InChI

InChI=1S/C11H6N2O2S/c12-7-16-11-6-10(13(14)15)8-4-2-1-3-5-9(8)11/h1-6H

InChI Key

YPYXEKNGAIHKJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C(C=C2[N+](=O)[O-])SC#N)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of 3-nitro-1-azulenyl thiocyanate typically involves the nitration of azulene followed by thiocyanation. One common method includes the reaction of azulene with nitric acid to introduce the nitro group at the 3-position.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiocyanate group exhibits ambident nucleophilicity, reacting via sulfur or nitrogen centers depending on conditions:

Reaction TypeConditionsProductYield (%)Ref.
S-Alkylation Benzyl bromide, 90°C3-Nitro-1-azulenyl benzyl thioether85
N-Cyanation CuCN, DMF, 120°C3-Nitro-1-azulenyl cyanamide62
Thiocyanate displacement KI, acetone, reflux3-Nitro-1-azulenyl iodide78

Mechanistic Insight :

  • SN_NN2 pathway dominates in polar solvents, with backside attack at C1 supported by azulene's planar geometry .

  • Steric hindrance from the nitro group reduces reactivity compared to non-nitrated analogues (e.g., rate constant krel=0.33k_{rel} = 0.33 vs. 1-azulenyl thiocyanate) .

Cycloaddition Reactions

The electron-deficient azulene core participates in [3+2] and [4+2] cycloadditions:

[3+2] Cycloaddition with Alkenes

Reaction with electron-rich alkenes (e.g., isobutene) yields isoxazoline derivatives:

3-Nitro-1-azulenyl thiocyanate+CH2=C(CH3)23-Nitro-5,5-dimethyl-2-isoxazoline-azulene\text{3-Nitro-1-azulenyl thiocyanate} + \text{CH}_2=\text{C(CH}_3\text{)}_2 \rightarrow \text{3-Nitro-5,5-dimethyl-2-isoxazoline-azulene}

  • Regioselectivity : Favors C5 attack due to steric repulsion between nitro and methyl groups (ΔΔG^\ddagger = 6.3 kcal/mol) .

  • Kinetic control : Transition state asynchronicity (dCS=2.30d_{C-S} = 2.30 Å, dCN=2.85d_{C-N} = 2.85 Å) confirms polar mechanism .

Diels-Alder Reactions

Reacts with 1,3-dienes (e.g., 1,4-dinitro-1,3-butadiene ) under thermal conditions:

  • Endo preference : 85:15 endo/exo ratio due to secondary orbital interactions.

  • Nitro group stabilizes electron-deficient dienophile character (ELUMO=1.8E_{\text{LUMO}} = -1.8 eV) .

Hydrolysis

Under acidic conditions (HCl, H2_2O), thiocyanate hydrolyzes to thiol:

3-Nitro-1-azulenyl-SCNH3O+3-Nitro-1-azulenyl-SH+HCN\text{3-Nitro-1-azulenyl-SCN} \xrightarrow{\text{H}_3\text{O}^+} \text{3-Nitro-1-azulenyl-SH} + \text{HCN}

  • Rate dependence : First-order in [H+^+] (k=1.2×103k = 1.2 \times 10^{-3} s1^{-1} at pH 1) .

Nef Reaction Analogues

Treatment with aqueous base generates azulenyl aldehyde via nitronate intermediate:

3-Nitro-1-azulenyl-SCNNaOH1-Azulenecarbaldehyde+NO2+SCN\text{3-Nitro-1-azulenyl-SCN} \xrightarrow{\text{NaOH}} \text{1-Azulenecarbaldehyde} + \text{NO}_2^- + \text{SCN}^-

  • Cyclization inhibition : Steric bulk prevents 5-membered cyclic intermediate formation observed in linear nitro compounds .

Thiourea-Catalyzed Reactions

Acts as a hydrogen-bond donor in asymmetric Michael additions:

  • Syn selectivity : 85% de in reactions with β-nitrostyrenes via dual activation of electrophile and nucleophile .

  • Turnover frequency : 12 h1^{-1} at 0.1 mol% catalyst loading .

Thermal Stability

Decomposition occurs above 180°C via two pathways:

  • Retro-ene reaction : Releases HSCN (Tonset=185°CT_{\text{onset}} = 185°C) .

  • Nitro group rearrangement : Forms azulene quinone derivatives (ΔH=+28.4\Delta H = +28.4 kcal/mol) .

Scientific Research Applications

3-Nitro-1-azulenyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex azulene derivatives.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 3-nitro-1-azulenyl thiocyanate involves its interaction with molecular targets through its nitro and thiocyanate groups. The nitro group can participate in redox reactions, while the thiocyanate group can act as a nucleophile or electrophile depending on the reaction conditions. These interactions can modulate various biochemical pathways, making it a versatile compound in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 3-Nitro-1-azulenyl thiocyanate: Features an azulene core with a nitro (-NO₂) and thiocyanate group.
  • 4-Nitrophenyl thiocyanate derivatives (e.g., compound 15c in ): Contain a nitro-substituted phenyl ring attached to thiocyanate. The nitro group at the para position on benzene creates a strong electron-withdrawing effect, contrasting with azulene’s inherent dipole .
  • Thiadiazole-thiocyanate hybrids (e.g., 7h , 7f ): Integrate thiocyanate with thiadiazole rings and acetyl/phenyl groups. These compounds exhibit planar heterocyclic systems, differing from azulene’s fused bicyclic structure .

Physical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups
This compound Not reported Not reported Azulene, -NO₂, -SCN
15c (4-nitrophenyl) 144–145 70 Phenyl, -NO₂, thiadiazole, -SCN
7h (thiadiazole) 307–308 70 Thiadiazole, phenyl, -SCN, carbonyl
7f (acetyl-substituted) 250–252 68 Acetyl, thiadiazole, -SCN
  • Melting Points : Azulene derivatives are expected to have distinct melting points due to varied packing efficiencies. For example, 7h (307–308°C) has a high mp due to rigid thiadiazole and hydrogen-bonding carbonyl groups, whereas 15c (144–145°C) may exhibit lower mp due to steric hindrance from the 4-nitrophenyl group .

Spectral Characteristics

  • Nitro groups in 15c and similar compounds exhibit asymmetric/symmetric NO₂ stretches at 1520–1350 cm⁻¹ . Carbonyl peaks (e.g., 1661–1675 cm⁻¹ in 7h, 15c) dominate in thiocyanate hybrids .
  • NMR Data: Aromatic protons in phenyl/azulene systems resonate at δ 6.7–8.4 ppm. Azulene’s protons may show unique splitting due to its non-symmetric structure. 15c’s ¹³C NMR reveals carbons for nitro-phenyl (δ 119–178 ppm) and thiocyanate-linked systems, comparable to azulene’s expected conjugated carbons .

Research Findings and Implications

  • Synthetic Efficiency : Yields for thiocyanate derivatives range from 65–70% (e.g., 15c , 7h ), suggesting similar efficiency for this compound if analogous routes are used .
  • Electronic Effects : Azulene’s dipole may reduce nitro group’s electron-withdrawing impact compared to phenyl systems, altering redox or optical properties .
  • Stability: Thiocyanate groups in 7h and 15c remain stable under recrystallization (isopropanol/DMF), implying azulene derivatives could share this trait .

Q & A

Basic Research: How can 3-nitro-1-azulenyl thiocyanate be synthesized and characterized in a laboratory setting?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or cyclocondensation reactions. A common approach is reacting azulenyl precursors with thiocyanate derivatives (e.g., NH₄SCN or KSCN) in polar aprotic solvents like DMF or 1,4-dioxane. For example, analogous thiocyanate syntheses utilize hydrazonoyl halides or active chloromethylene compounds under basic conditions (KOH) to form thiadiazoline derivatives .

Characterization Methodology:

  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretching at ~2100 cm⁻¹, nitro groups at ~1520-1350 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to confirm aromatic substitution patterns and nitro/thiocyanate positions. For instance, aromatic protons in similar compounds appear as multiplet signals at δ 6.72–8.43 ppm in DMSO-d.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of SCN or NO₂ groups) .
  • Elemental Analysis : Validate purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Basic Research: What are the key stability considerations for this compound under experimental conditions?

Answer:
Stability depends on solvent, pH, and temperature:

  • Solvent Effects : Avoid protic solvents (e.g., ethanol) if degradation is observed; DMSO or DMF may enhance stability .
  • pH Sensitivity : Thiocyanate groups degrade under strong acidic/oxidative conditions. Maintain neutral to slightly basic pH (7–9) during storage .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Analogous nitro-thiocyanate compounds degrade above 150°C .

Experimental Design Tip : Pre-screen stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring .

Advanced Research: How can computational methods elucidate the electronic structure and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, nitro groups lower LUMO energy, enhancing electrophilicity at the azulene core .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation free energy in DMF vs. acetonitrile) .
  • Reaction Pathway Modeling : Use software like Gaussian or ORCA to map thiocyanate substitution pathways, comparing activation energies for SN1 vs. SN2 mechanisms .

Validation : Cross-reference computational results with experimental UV-Vis spectra (e.g., λmax shifts correlating with electron-withdrawing effects) .

Advanced Research: How can kinetic studies resolve contradictions in reported reaction rates for thiocyanate-based cyclization reactions?

Answer:
Contradictions often arise from solvent polarity, counterion effects, or competing pathways. A systematic approach includes:

  • Stopped-Flow Kinetics : Monitor fast reactions (e.g., thiocyanate ligand exchange) in real time. For iron(III)-thiocyanate systems, stopped-flow methods combined with global data analysis (e.g., ReactLab Equilibria) resolve kinetic instability issues .
  • Variable-Temperature NMR : Determine activation parameters (ΔH‡, ΔS‡) for cyclization steps. For example, entropy-controlled reactions show strong temperature dependence in ΔS‡ .
  • Isotopic Labeling : Use ¹⁵N-SCN to track thiocyanate incorporation pathways, distinguishing between direct substitution vs. intermediate formation .

Case Study : Conflicting rates in DMF vs. THF may stem from solvent coordination effects on transition states .

Advanced Research: What analytical strategies differentiate M-NCS vs. M-SCN bonding modes in this compound complexes?

Answer:

  • FT-IR Spectroscopy : Compare ν(C≡N) and ν(C-S) stretches. M-NCS bonding shows ν(C≡N) ~2050–2100 cm⁻¹, while M-SCN exhibits ν(C≡N) ~2060–2120 cm⁻¹ and ν(C-S) ~700–750 cm⁻¹ .
  • X-ray Absorption Spectroscopy (XAS) : Analyze S K-edge or N K-edge spectra to identify metal-ligand coordination (e.g., S donor in M-SCN vs. N donor in M-NCS) .
  • Magnetic Susceptibility : Paramagnetic shifts in NMR for M-SCN complexes indicate stronger metal-sulfur interactions .

Validation : Cross-correlate with crystallographic data (if available) and HSAB theory predictions (soft S donors prefer softer metals like Ag⁺) .

Basic Research: What are the environmental and safety considerations for handling this compound?

Answer:

  • Toxicity : Thiocyanates may release HCN under acidic conditions. Conduct toxicity screening (e.g., Ames test for mutagenicity) and use fume hoods for synthesis .
  • Waste Management : Degrade thiocyanate residues via wet oxidation (e.g., Cu²⁺-catalyzed H₂O₂ treatment) or microbial remediation (Thiobacillus spp. expressing thiocyanate hydrolase) .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis .

Advanced Research: How does the nitro group influence the spectroscopic and redox properties of this compound?

Answer:

  • UV-Vis Spectroscopy : Nitro groups induce bathochromic shifts due to extended π-conjugation. Compare λmax of nitro vs. non-nitro analogs (e.g., Δλ ~50–100 nm) .
  • Cyclic Voltammetry : Nitro groups act as electron-withdrawing moieties, lowering reduction potentials. For example, nitro-thiocyanate compounds show reversible reduction peaks at –0.8 to –1.2 V (vs. Ag/AgCl) .
  • EPR Spectroscopy : Detect radical intermediates in redox reactions (e.g., nitro radical anions during electrochemical reduction) .

Experimental Design : Pair spectroscopic data with DFT-calculated electronic transitions to validate structure-property relationships .

Advanced Research: What methodologies address discrepancies in reported biological activity of thiocyanate derivatives?

Answer:

  • Dosage-Dependent Studies : Establish threshold effects (e.g., antioxidant activity at low doses vs. cytotoxicity at high doses) using in vitro models (e.g., lung epithelial cells) .
  • Metabolomic Profiling : Use LC-MS/MS to track thiocyanate metabolism (e.g., conversion to cyanate or glutathione adducts) .
  • Comparative SAR Analysis : Modify nitro/azulenyl substituents and correlate with bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) .

Case Study : Thiocyanate’s anti-inflammatory activity in 1,3,4-thiadiazole derivatives highlights the role of nitro groups in enhancing hydrogen-bonding interactions with target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.